N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19Cl2N3O2S and its molecular weight is 400.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride is a compound that can be synthesized through various chemical reactions. For instance, Aleksandrov et al. (2017) explored the synthesis and reactivity of similar compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the potential for diverse chemical modifications and applications in synthetic chemistry (Aleksandrov & El’chaninov, 2017).
Molecular Characterization and Biological Activity
Cakmak et al. (2022) conducted experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole, highlighting its antimicrobial activity and molecular characterization. This research indicates the potential of such compounds in pharmaceutical and medical applications, specifically in antimicrobial treatments (Cakmak et al., 2022).
Generation of Structurally Diverse Libraries
The compound's versatility is further demonstrated by Roman (2013), who used a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, to generate a structurally diverse library of compounds through alkylation and ring closure reactions. This research showcases the potential of this compound in creating diverse molecular structures for various scientific applications (Roman, 2013).
Corrosion Inhibition
Hu et al. (2016) investigated benzothiazole derivatives for their corrosion inhibiting effect against steel, which suggests the potential application of similar compounds, including this compound, in industrial applications like corrosion inhibition (Hu et al., 2016).
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S.ClH/c1-20(2)9-5-10-21(16(22)13-7-4-11-23-13)17-19-15-12(18)6-3-8-14(15)24-17;/h3-4,6-8,11H,5,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGWOPYLEKTNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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